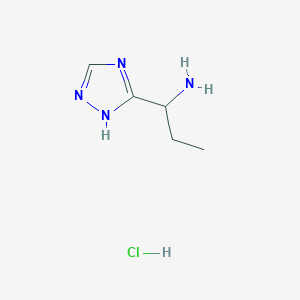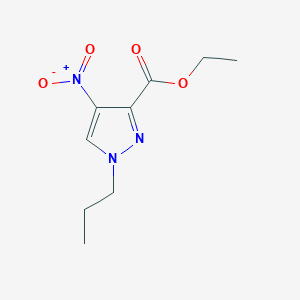
3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their use in antibiotics.
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the pyrimidine ring, the benzenesulfonamide group, and the chlorine atom. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo reactions typical of this group. This might include hydrolysis under acidic or alkaline conditions, or reaction with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic rings could influence its solubility, while the chlorine atom could influence its reactivity .Scientific Research Applications
Heteroaromatization and Synthesis of Novel Compounds
- Heteroaromatization with Sulfonamido Phenyl Ethanone : A study by Hassan et al. (2009) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. This research highlights the compound's utility in generating derivatives with potential antibacterial and antifungal properties Hassan et al., 2009.
Molecular Structure and Kinetic Investigation
- Crystal and Molecular-Electronic Structure : Rublova et al. (2017) synthesized structural isomers of dimethyl-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into their molecular structure and kinetics. This work aids in understanding the steric hindrance and reactivity of similar compounds Rublova et al., 2017.
Antimicrobial Activity
- Novel Heterocyclic Compounds with Sulphamido Moiety : Nunna et al. (2014) reported the synthesis and antimicrobial evaluation of novel heterocyclic compounds featuring the sulphamido moiety, showcasing the potential of such structures in developing new antimicrobial agents Nunna et al., 2014.
Enzyme Inhibition and Molecular Docking
- Enzyme Inhibition and Molecular Docking Study : Alyar et al. (2019) synthesized new Schiff bases of sulfa drugs and evaluated their enzyme inhibition activities through molecular docking studies, indicating the potential of such compounds in therapeutic applications Alyar et al., 2019.
Tautomerism Studies
- Tautomerism in Sulfamethazine Cocrystals : A study by Lu et al. (2011) on a sulfamethazine-theophylline cocrystal reveals insights into the tautomerism of sulfamethazine, highlighting the structural versatility and stability of compounds related to 3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide Lu et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-7-5-6-11(15)8-12/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGMYDKOYEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)

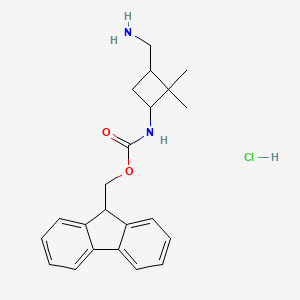
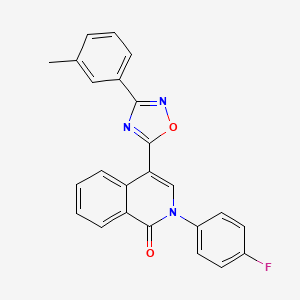
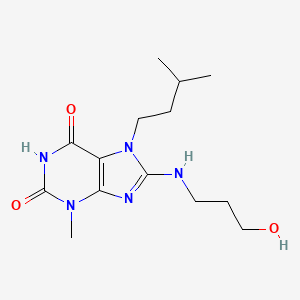

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)
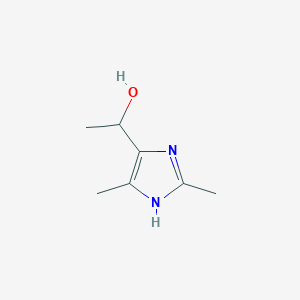
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)
